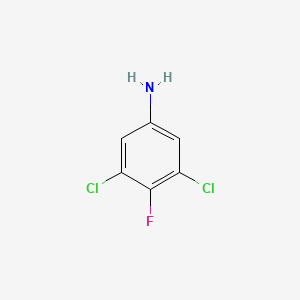

3,5-Dichloro-4-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTZSKQMAITPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181730 | |

| Record name | 3,5-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2729-34-2 | |

| Record name | 3,5-Dichloro-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2729-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002729342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 3,5-Dichloro-4-fluoroaniline (CAS: 2729-34-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3,5-Dichloro-4-fluoroaniline. The information is curated to support research, development, and safety assessments involving this compound.

Physicochemical Properties

This compound is a halogenated aniline that presents as a solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2729-34-2 | |

| Molecular Formula | C₆H₄Cl₂FN | |

| Molecular Weight | 180.01 g/mol | |

| Melting Point | 100-101 °C | |

| Boiling Point | 287.2 °C at 760 mmHg | |

| Physical Form | Solid | |

| Solubility | While specific quantitative data is not widely published, halogenated anilines generally exhibit solubility in polar organic solvents. For the related compound 3-chloro-4-fluoroaniline, high solubility is predicted in polar protic solvents like methanol and ethanol, and moderate to high solubility in polar aprotic solvents such as acetone and dichloromethane. Low solubility is expected in non-polar solvents like toluene and hexane. It is reasonable to extrapolate a similar solubility profile for this compound. |

Spectroscopic Data

Note: The following are predicted values and should be confirmed by experimental data.

| Technique | Predicted Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom, and the electron-donating effect of the amine group. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms in the benzene ring, with their chemical shifts determined by the attached halogen and amine substituents. |

| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-H and C=C stretching of the aromatic ring, as well as C-Cl and C-F stretching vibrations. |

Experimental Protocol for Spectroscopic Analysis (General)

For researchers aiming to acquire experimental data, the following general protocols can be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the reduction of the corresponding nitro compound, 3,5-dichloro-4-fluoronitrobenzene. This transformation can be achieved via catalytic hydrogenation. While a specific protocol for the non-dechlorinative reduction is not detailed in the search results, a general procedure can be adapted from protocols for similar reductions.

General Experimental Protocol: Catalytic Hydrogenation of 3,5-Dichloro-4-fluoronitrobenzene

This protocol is based on the methodologies for reducing similar nitroaromatic compounds and would require optimization for this specific substrate to avoid dechlorination.

Materials:

-

3,5-dichloro-4-fluoronitrobenzene

-

Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst

-

Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

-

Hydrogen gas source

-

High-pressure reactor (autoclave)

Procedure:

-

Reactor Setup: In a high-pressure reactor, dissolve 3,5-dichloro-4-fluoronitrobenzene in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Carefully add the Pd/C or Pt/C catalyst to the solution. The catalyst loading is typically 1-10% by weight relative to the starting material.

-

Inerting: Seal the reactor and purge it several times with nitrogen to remove any oxygen.

-

Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-4 MPa).

-

Reaction: Heat the mixture to a suitable temperature (e.g., 60-120 °C) and stir vigorously. The reaction time can range from 2 to 5 hours. Monitor the reaction progress by techniques such as TLC or GC/MS.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Caption: Synthetic pathway for this compound.

Applications in Drug Development

Halogenated anilines are crucial building blocks in medicinal chemistry. The unique substitution pattern of this compound, with its combination of chlorine and fluorine atoms, makes it a valuable precursor for the synthesis of complex organic molecules with potential biological activity. While specific examples of its direct use in marketed drugs are not prominent in the search results, its structural motifs are found in various pharmacologically active compounds.

For instance, the related compound 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the anti-cancer drug Gefitinib, which targets the epidermal growth factor receptor (EGFR) signaling pathway. It is plausible that this compound could be utilized in the development of new kinase inhibitors or other therapeutic agents where the specific halogenation pattern can influence binding affinity, selectivity, and metabolic stability.

Potential Experimental Workflow for Application in Synthesis

The amine group of this compound can undergo various chemical transformations, making it a versatile starting material.

In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern of chlorine and fluorine atoms on the aniline ring imparts unique reactivity and properties that are leveraged in the development of complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and logical workflows to support researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These parameters are fundamental to understanding the compound's behavior in chemical and biological systems, aiding in reaction design, formulation development, and safety assessments.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 2729-34-2 | [3][4] |

| Molecular Formula | C₆H₄Cl₂FN | [2][5] |

| Molecular Weight | 180.01 g/mol | [2][5] |

| Appearance | Solid, crystalline needles, off-white to pale grey powder | [1][2] |

| Melting Point | 100-101 °C | [1][2] |

| Boiling Point | 287.2 °C at 760 mmHg | [1] |

| Density | 1.502 g/cm³ (Predicted) | [2] |

| Storage | Store at 4°C, protected from light in an inert atmosphere. | [1] |

Acidity and Solubility Properties

| Property | Value | Reference(s) |

| pKa (Predicted) | 2.54 ± 0.10 | [2] |

| Water Solubility | Insoluble | [6] |

| Organic Solvent Solubility | While specific quantitative data is not widely published, 3,5-dichloroaniline (a structurally similar compound) is soluble in hot petroleum ether, alcohol, ether, benzene, and chloroform. It is anticipated that this compound exhibits similar solubility in polar organic solvents. | [6][7] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a crystalline solid, which is an indicator of its purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the solid (2-3 mm in height).

-

Packing the Sample: Invert the tube and tap its sealed end gently on a hard surface to pack the sample tightly into the bottom of the tube.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts and the entire sample is in a liquid state (the end of the melting range). A pure substance will typically exhibit a sharp melting range of 0.5-1.5 °C.

-

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Receiving flask

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus with the this compound sample in the distillation flask.

-

Heating: Gently heat the distillation flask using the heating mantle.

-

Observation: The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

Recording: Record the stable temperature at which the liquid is boiling and the vapor is condensing. This temperature is the boiling point at the recorded atmospheric pressure.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound by measuring the pH of a solution as a titrant of known concentration is added.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers

-

Volumetric flasks and pipettes

Reagents:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized water

-

Organic co-solvent if needed for solubility (e.g., methanol or ethanol)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture). Add KCl to maintain a constant ionic strength.[8]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette containing the standardized HCl solution above the beaker.

-

Titration:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain a titration curve.

-

Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative plot).

-

The pKa is equal to the pH at the half-equivalence point.[8]

-

pKa Determination by UV-Spectrophotometry

Objective: To determine the pKa of this compound by measuring the change in its UV absorbance as a function of pH. This method is suitable for compounds with a chromophore near the ionizable center.[9]

Apparatus:

-

UV-Vis spectrophotometer (preferably with a plate reader)

-

96-well UV-transparent microtiter plates

-

pH meter

-

Volumetric flasks and pipettes

Reagents:

-

This compound stock solution (e.g., in DMSO)

-

A series of buffer solutions with known pH values spanning a range around the expected pKa (e.g., from pH 1 to 4).[9][10]

Procedure:

-

Sample Preparation: Prepare a series of solutions of this compound at a constant concentration in the different buffer solutions.[9]

-

UV Spectra Measurement:

-

Record the UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution.

-

A blank measurement should be performed for each buffer solution.[9]

-

-

Data Analysis:

-

Select a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH.

-

The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[10]

-

Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in various organic solvents.

Apparatus:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[7]

-

Place the vial in a thermostatic shaker or water bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[7]

-

-

Sample Collection and Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.[7]

-

-

Solvent Evaporation:

-

Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of the compound until a constant weight is achieved.[7]

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in units such as g/100 mL or mol/L.[7]

-

Logical Relationships and Workflows

Role as a Chemical Building Block

This compound is a key intermediate in the synthesis of various high-value molecules. As it does not have a direct role in biological signaling pathways, its importance lies in its utility as a starting material. For instance, it is a crucial component in the synthesis of certain pharmaceuticals.

Physicochemical Characterization Workflow

The comprehensive characterization of a chemical intermediate like this compound is essential for quality control and to ensure its suitability for subsequent synthetic steps.[11][12][13]

References

- 1. This compound | 2729-34-2 [sigmaaldrich.com]

- 2. 2729-34-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [xieshichem.com]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. Quality Control Measures Every Chemical Manufacturer Needs | Tristar Intermediates [tristarintermediates.org]

- 12. batchmaster.com [batchmaster.com]

- 13. tianmingpharm.com [tianmingpharm.com]

A Technical Guide to 3,5-Dichloro-4-fluoroaniline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dichloro-4-fluoroaniline, a halogenated aromatic amine. Included are its molecular structure, key quantitative data, and detailed experimental protocols for its synthesis and analysis, designed to support research and development in the chemical and pharmaceutical industries.

Core Molecular and Physical Properties

This compound, with the CAS Number 2729-34-2, is a substituted aniline featuring two chlorine atoms and one fluorine atom on the benzene ring.[1][2][3][4][5] Its molecular structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₄Cl₂FN |

| Molecular Weight | 180.01 g/mol [1][2][3][4] |

| IUPAC Name | This compound[6] |

| Melting Point | 100-102 °C[4][6] |

| Boiling Point | 287.2 °C at 760 mmHg[6] |

| Appearance | Solid |

Synthesis of this compound

The most direct and industrially relevant method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 3,5-dichloro-4-fluoronitrobenzene. This process involves the selective reduction of the nitro group to an amine. While specific conditions can be optimized, the following protocol outlines a standard procedure using a Platinum on Carbon (Pt/C) catalyst, adapted from established methods for similar halogenated nitroaromatics.[5][7][8]

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

3,5-dichloro-4-fluoronitrobenzene

-

1-5% Platinum on Carbon (Pt/C) catalyst

-

Methanol or Ethanol (solvent)

-

High-purity hydrogen gas

-

High-purity nitrogen gas

-

High-pressure reactor (autoclave) with stirring and temperature control

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: The high-pressure reactor is charged with 3,5-dichloro-4-fluoronitrobenzene and a suitable solvent such as methanol or ethanol.

-

Inerting: The reactor is sealed and purged multiple times with high-purity nitrogen gas to remove all oxygen from the system.

-

Catalyst Addition: The Pt/C catalyst is added to the reactor under a nitrogen atmosphere. The catalyst loading can range from 1% to 3% by weight relative to the substrate.

-

Hydrogenation: The nitrogen atmosphere is replaced by purging with hydrogen gas. The reactor is then pressurized with hydrogen to a pressure of 0.1-5 MPa and heated to a temperature between 50-100 °C with vigorous stirring.[8]

-

Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. Samples may be taken periodically to be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reactor is then purged with nitrogen gas.

-

Isolation: The reaction mixture is filtered through a pad of Celite to remove the Pt/C catalyst. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or distillation to achieve high purity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

Physicochemical and Spectroscopic Properties

An In-depth Technical Guide to 3,5-Dichloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 2729-34-2), a halogenated aromatic amine that serves as a key intermediate in the synthesis of complex organic molecules. This document details its chemical properties, a representative synthetic protocol, and its applications as a chemical building block, with a focus on providing researchers and professionals in drug development and agrochemical science with essential technical information.

This compound is a solid compound at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 2729-34-2 | [3] |

| Molecular Formula | C₆H₄Cl₂FN | |

| Molecular Weight | 180.01 g/mol | |

| Appearance | White to Gray to Brown Solid | [1] |

| Melting Point | 100-101 °C | [2] |

| Boiling Point | 287.2 °C at 760 mmHg | [2] |

| Purity | ≥98% | [2] |

| Storage Temperature | Room Temperature or 4°C, protect from light | [1][2] |

Table 2: Spectroscopic Data Overview

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and splitting patterns will be influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom, and the electron-donating effect of the amino group. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, with chemical shifts and C-F coupling constants characteristic of the substitution pattern. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C-H and C=C stretching of the aromatic ring, and C-F and C-Cl stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 180.01 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Synthesis of this compound

The primary route for synthesizing this compound is through the reduction of its nitro precursor, 3,5-dichloro-4-fluoronitrobenzene. Catalytic hydrogenation is an effective method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 3,5-dichloro-4-fluoronitrobenzene

This protocol is adapted from a general method for the reduction of a substituted nitrobenzene using a Palladium-on-carbon (Pd/C) catalyst.[4]

Materials:

-

3,5-dichloro-4-fluoronitrobenzene

-

Ethanol (95% aqueous solution)

-

5% or 10% Palladium on carbon (Pd/C) catalyst

-

High-pressure reactor (autoclave)

-

Hydrogen gas source

Procedure:

-

Reaction Setup: In a high-pressure reactor, dissolve 3,5-dichloro-4-fluoronitrobenzene (e.g., 0.1 mol) in a suitable solvent such as a 95% ethanol aqueous solution.[4]

-

Catalyst Addition: Add the Pd/C catalyst to the solution. The mass ratio of the catalyst to the starting material can range from 1% to 40%.[4]

-

Hydrogenation: Seal the autoclave and purge it with hydrogen gas to remove air. Pressurize the reactor with hydrogen to a pressure of 1.0-4.0 MPa.[4]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-120°C and maintain vigorous stirring.[4] The reaction is typically complete within 2-5 hours.[4]

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purification: Filter the reaction mixture to remove the Pd/C catalyst. The resulting filtrate contains the product, this compound, which can be further purified by recrystallization or distillation.

Applications in Chemical Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the reactivity of the aniline functional group, which can undergo various transformations.

Use in Sandmeyer Reaction

A notable application of this compound is its use as a precursor in the Sandmeyer reaction to produce 3,5-dichloro-4-fluorobromobenzene.[5] This reaction involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a bromine atom. The resulting brominated compound can serve as an intermediate for further functionalization in various synthetic routes.[6] However, it is noted that the electron-withdrawing nature of the substituents on the aniline ring can make the resulting diazonium salt unstable, potentially leading to lower yields.[5]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or under a fume hood.

Table 3: Hazard and Precautionary Statements

| Category | Statement | Reference |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a key chemical intermediate with well-defined physicochemical properties. Its synthesis, primarily via the reduction of 3,5-dichloro-4-fluoronitrobenzene, provides a reliable route to this compound. While its direct applications in final drug products are not as widely documented as some of its structural isomers, its role as a precursor for other valuable chemical intermediates, such as 3,5-dichloro-4-fluorobromobenzene, highlights its importance in the broader field of chemical synthesis for drug discovery and agrochemical development. Proper handling and safety precautions are essential when working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 2729-34-2 [sigmaaldrich.com]

- 3. This compound [xieshichem.com]

- 4. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 5. CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound - Google Patents [patents.google.com]

- 6. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-fluoroaniline

This technical guide provides an in-depth overview of the melting and boiling points of 3,5-Dichloro-4-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is crucial for the identification, purification, and characterization of chemical compounds. The following table summarizes the key physical properties of this compound.

| Property | Value | References |

| CAS Number | 2729-34-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₄Cl₂FN | [2][3][5] |

| Molecular Weight | 180.01 g/mol | [2][3] |

| Physical Form | White to gray or brown solid/off-white powder | [1][5][6] |

| Melting Point | 100-101 °C | [5][6] |

| Boiling Point | 287.2 °C at 760 mmHg | [5] |

Experimental Protocols for Determination of Melting and Boiling Points

The following are generalized experimental methodologies for the determination of the melting and boiling points of an organic solid like this compound. These protocols are based on standard laboratory techniques.

Determination of Melting Point (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.

Apparatus:

-

Thiele tube or other melting point apparatus

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Heating liquid (e.g., mineral oil, silicone oil)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating liquid within the Thiele tube.

-

Heating and Observation: The Thiele tube is heated gently and evenly. The temperature is carefully monitored.

-

Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure substance will typically have a sharp melting range of 1-2°C.

Determination of Boiling Point (Capillary Method)

For a high-boiling-point solid such as this compound, the boiling point is determined after melting the compound.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Heating liquid

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube and gently heated until it melts into a liquid.

-

Apparatus Setup: The thermometer is positioned in the test tube with the bulb fully immersed in the molten sample. A capillary tube is inverted (open end down) and placed into the molten liquid. The test tube assembly is then placed in the Thiele tube containing the heating liquid.

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.

-

Boiling Point Determination: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.

-

Observation: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance at the given atmospheric pressure.

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a solid organic compound like this compound.

Caption: Workflow for the determination of melting and boiling points.

References

- 1. This compound | 2729-34-2 [sigmaaldrich.com]

- 2. 2729-34-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2729-34-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 2729-34-2 [sigmaaldrich.com]

- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Technical Guide to the Solubility of 3,5-Dichloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of 3,5-Dichloro-4-fluoroaniline (CAS No: 2729-34-2), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Theoretical Solubility Profile

Precise quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, its solubility profile can be predicted based on its molecular structure and the fundamental principle of "like dissolves like."

The this compound molecule (C₆H₄Cl₂FN) possesses several key features that dictate its solubility:

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.

-

Halogen Substituents: The two chlorine atoms and one fluorine atom are electronegative, inducing dipole moments and increasing the molecule's overall polarity compared to aniline. However, they also contribute to its molecular weight and crystal lattice energy, which can decrease solubility.

-

Amino Group (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents.

Given this structure, this compound is expected to be sparingly soluble in water due to the dominant hydrophobic nature of the dichlorofluorophenyl ring. Its solubility is predicted to be significantly higher in polar organic solvents, particularly those that can engage in hydrogen bonding. In acidic aqueous solutions, the amino group can be protonated to form an anilinium salt, which would dramatically increase water solubility.

Predicted Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on theoretical principles. It is critical to note that these are predictions and must be confirmed by experimental determination.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly to Soluble | The amino group allows for hydrogen bonding, but the hydrophobic ring limits solubility, especially in water. Solubility should increase with alcohol chain length initially. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO, DMF | Soluble | These solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating the polar parts of the molecule. |

| Nonpolar / Weakly Polar | Dichloromethane, Chloroform, Toluene, Hexane | Partially Soluble to Insoluble | Solubility will depend on the solvent's ability to overcome the solute's crystal lattice energy through van der Waals forces. Expected to be low in aliphatic hydrocarbons like hexane. |

For comparison, the related compound 3,5-Dichloroaniline is reported to be insoluble in water but soluble in alcohol, ether, and benzene.[1]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, direct experimental measurement is essential. The following are standard laboratory protocols for this purpose.

This "shake-flask" method is a reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the sample can be centrifuged or filtered using a syringe filter compatible with the solvent.

-

Sample Analysis: Carefully withdraw a precise volume of the clear, saturated supernatant.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point (100-101°C) until a constant weight is achieved.[2]

-

Calculation: The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot (L)

This method is suitable for lower solubilities and requires smaller sample volumes.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical instrument (e.g., HPLC with a UV detector or a UV-Vis spectrophotometer) to generate a calibration curve of signal response versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1 & 2).

-

Sample Preparation: Withdraw an aliquot of the clear supernatant and filter it. Dilute the aliquot precisely with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same instrumental method used for the calibration curve.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by multiplying this concentration by the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Dichloro-4-fluoroaniline

For Immediate Release

[City, State] – December 29, 2025 – In the intricate world of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This in-depth technical guide offers a comprehensive examination of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-dichloro-4-fluoroaniline, a halogenated aromatic amine of significant interest in drug development and chemical synthesis.

This document provides a detailed, predictive analysis of the fragmentation pathways of this compound, supported by a thorough review of the fragmentation behavior of structurally related compounds. It also outlines a robust experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), designed to guide researchers in obtaining high-quality, reproducible data.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be governed by the inherent stability of the aromatic ring and the influence of its halogen and amine substituents. The initial ionization event will result in the formation of a molecular ion (M+•). The presence of two chlorine atoms will lead to a characteristic isotopic pattern for the molecular ion and its chlorine-containing fragments.

The molecular ion of this compound is predicted to have a base peak at m/z 179, with isotopic peaks at m/z 181 and 183 due to the presence of two chlorine isotopes (

3537A proposed fragmentation pathway is visualized in the diagram below:

An In-depth Technical Guide to the Infrared Spectroscopy of 3,5-Dichloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) spectroscopic features of 3,5-Dichloro-4-fluoroaniline, a halogenated aniline derivative of interest in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages theoretical calculations and comparative data from analogous structures to predict its characteristic vibrational frequencies.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These predictions are based on theoretical studies of halogenated anilines and experimental data from structurally similar compounds.[1] The primary vibrational modes of interest include the N-H stretches of the amine group, aromatic C=C and C-N stretching, and the carbon-halogen (C-X) stretches.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| N-H Asymmetric Stretch | ~3450 - 3500 | Medium | Primary aromatic amines typically show two N-H stretching bands.[2] |

| N-H Symmetric Stretch | ~3350 - 3400 | Medium | The presence of two bands in this region is characteristic of a primary amine (-NH₂).[2] |

| Aromatic C-H Stretch | ~3000 - 3100 | Medium to Weak | These absorptions are typical for C-H stretching vibrations in aromatic rings.[3][4] |

| Aromatic C=C Stretch | ~1580 - 1620 | Medium to Strong | Aromatic rings exhibit characteristic C=C stretching vibrations in this region.[3][5] |

| N-H Bending (Scissoring) | ~1600 - 1640 | Medium to Strong | This bending vibration of the amine group can sometimes overlap with the aromatic C=C stretching bands.[1] |

| Aromatic C=C Stretch | ~1450 - 1500 | Medium to Strong | A second region for aromatic C=C stretching vibrations.[3][4] |

| C-N Stretch | ~1250 - 1350 | Medium to Strong | The stretching vibration of the bond between the aromatic ring and the nitrogen atom.[5] |

| C-F Stretch | ~1200 - 1250 | Strong | The carbon-fluorine bond typically gives a strong absorption in this region. |

| C-Cl Stretch | ~700 - 850 | Strong | The carbon-chlorine stretching vibration is expected in this lower frequency range. The exact position can be influenced by the substitution pattern on the ring.[5] |

| Aromatic C-H Out-of-Plane Bending | ~800 - 900 | Strong | The pattern of out-of-plane bending can sometimes provide information about the substitution pattern of the aromatic ring. |

Experimental Protocol: FTIR Spectroscopy using the KBr Pellet Method

This protocol details a standard procedure for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet method.[5] This technique is widely used for its ability to produce high-quality spectra of solid materials.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Hydraulic press with a pellet die

-

Agate mortar and pestle

-

Infrared lamp

-

Potassium bromide (KBr), spectroscopy grade, oven-dried

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

-

The sample-to-KBr ratio should be roughly 1:100.

-

-

Grinding and Mixing:

-

Place the weighed KBr in a clean, dry agate mortar.

-

Gently grind the KBr to a fine powder.

-

Add the this compound sample to the mortar.

-

Grind the sample and KBr together for 3-5 minutes until a fine, homogeneous powder is obtained. To ensure homogeneity, periodically scrape the mixture from the sides of the mortar back to the center.

-

-

Pellet Formation:

-

Assemble the pellet die.

-

Transfer a small amount of the sample-KBr mixture into the die, ensuring an even distribution.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

-

Correlate the observed peaks with the expected vibrational modes of the this compound molecule.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an infrared spectrum, from sample preparation to final structural elucidation.

Caption: Workflow for IR Spectroscopy Analysis.

References

A Technical Guide to the Discovery and History of Halogenated Anilines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated anilines are a cornerstone class of chemical intermediates, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of halogen atoms onto the aniline scaffold allows for meticulous control over a molecule's physicochemical properties, including its basicity, lipophilicity, metabolic stability, and reactivity. This guide provides an in-depth exploration of the historical discovery of these versatile compounds, from the initial isolation of aniline to the development of sophisticated synthetic methodologies. It presents key quantitative data in a comparative format, details seminal experimental protocols, and visualizes the critical biological pathways associated with their toxicological profiles, offering a comprehensive resource for professionals in the chemical and life sciences.

Historical Context and Key Discoveries

The journey of halogenated anilines begins with the discovery of their parent compound, aniline.

-

1826: Otto Unverdorben first isolates aniline through the destructive distillation of indigo, naming it Crystallin.

-

1834: Friedlieb Runge obtains the same substance from coal tar, calling it kyanol.

-

1840: Carl Julius Fritzsche synthesizes it from indigo using potash and names it "aniline," derived from anil, the Portuguese word for the indigo shrub.

-

1843: The German chemist August Wilhelm von Hofmann definitively proves that these isolates are all the same compound and establishes its structure.

The initial applications of aniline were revolutionary, particularly in the creation of synthetic dyes. However, the high reactivity of the aniline ring presented a significant challenge for controlled functionalization. Direct halogenation of aniline was found to be an aggressive and difficult-to-control reaction. For instance, reacting aniline with bromine water immediately produces a white precipitate of 2,4,6-tribromoaniline, as the highly activating amino group directs substitution to all available ortho and para positions.[1][2][3]

This reactivity necessitated the development of more nuanced synthetic strategies:

-

Amino Group Protection: A pivotal advancement was the use of a protecting group on the nitrogen atom. By acylating aniline to form acetanilide, the activating effect of the amino group is tempered. This allows for controlled, regioselective mono-halogenation, typically at the para position. Subsequent hydrolysis of the amide reveals the desired mono-halogenated aniline. This multi-step process remains a classic and reliable laboratory method.

-

Reduction of Halogenated Nitroaromatics: On an industrial scale, the most common route to halogenated anilines involves the reduction of a corresponding halogenated nitrobenzene. This method circumvents the challenges of direct aniline halogenation. For example, 4-chloroaniline is produced by the reduction of 4-nitrochlorobenzene, which itself is synthesized by the nitration of chlorobenzene.[4] A key historical milestone using this approach was the first reported synthesis of m-chloroaniline in 1875, achieved by reducing m-chloronitrobenzene with tin and hydrochloric acid.

-

The Sandmeyer Reaction (1884): The discovery of the Sandmeyer reaction by Swiss chemist Traugott Sandmeyer provided a versatile and powerful tool for introducing halogens onto an aromatic ring.[5] This reaction proceeds via the diazotization of an aniline derivative to form a diazonium salt, which is then displaced by a halide using a copper(I) salt as a catalyst.[6][7][8] This method is invaluable for synthesizing isomers that are not easily accessible through direct electrophilic substitution.

These foundational synthetic developments unlocked the full potential of halogenated anilines, paving the way for their widespread use as indispensable building blocks in organic chemistry.

Data Presentation: Physicochemical and Toxicological Properties

The position and identity of the halogen substituent significantly influence the properties of the aniline derivative. The following tables summarize key quantitative data for a range of mono-halogenated anilines.

Table 1: Physicochemical Properties of Mono-Halogenated Anilines

The basicity of anilines, indicated by the pKa of their conjugate acids, is a critical parameter in drug design as it affects solubility, receptor binding, and pharmacokinetic properties.

| Compound | CAS Number | pKa (of Conjugate Acid) | Reference |

| Aniline | 62-53-3 | 4.63 | |

| 2-Fluoroaniline | 348-54-9 | 3.20 | [9] |

| 3-Fluoroaniline | 371-40-4 | 3.51 | |

| 4-Fluoroaniline | 371-40-4 | 4.65 | [3][10] |

| 2-Chloroaniline | 95-51-2 | 2.62 | |

| 3-Chloroaniline | 108-42-9 | 3.46 | |

| 4-Chloroaniline | 106-47-8 | 4.15 | [11] |

| 2-Bromoaniline | 615-36-1 | 2.53 | |

| 3-Bromoaniline | 591-19-5 | 3.58 | |

| 4-Bromoaniline | 106-40-1 | 3.86 | [11] |

| 2-Iodoaniline | 615-43-0 | 2.60 | |

| 3-Iodoaniline | 626-02-8 | 3.60 | |

| 4-Iodoaniline | 540-37-4 | 3.78 |

Note: pKa values are for the corresponding anilinium ion (Ar-NH3+) at or near 25°C.

Table 2: Acute Toxicity Data of Mono-Halogenated Anilines

Acute toxicity is a primary consideration in drug development and chemical safety. The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity.[12]

| Compound | CAS Number | LD50 (Oral, Rat) in mg/kg | Reference(s) |

| Aniline | 62-53-3 | 250 - 442 | |

| 2-Chloroaniline | 95-51-2 | 1016 | [13][14] |

| 3-Chloroaniline | 108-42-9 | 256 | [1][6][15][16] |

| 4-Chloroaniline | 106-47-8 | 300 - 420 | [11][17][18][19] |

| 2-Bromoaniline | 615-36-1 | Not Available | |

| 3-Bromoaniline | 591-19-5 | Not Available (IP LDLo: 140) | [20][21] |

| 4-Bromoaniline | 106-40-1 | 456 - 536 | [5][7][22][23] |

| 2-Fluoroaniline | 348-54-9 | Not Available | |

| 3-Fluoroaniline | 372-19-0 | Not Available | |

| 4-Fluoroaniline | 371-40-4 | 417 | [3][4][8][24][25] |

| 4-Iodoaniline | 540-37-4 | 523 | [2][10][26][27] |

Note: LD50 values can vary based on the specific study protocol and animal strain.

Experimental Protocols

The following protocols describe key historical and laboratory-scale syntheses of halogenated anilines.

Protocol 1: Synthesis of 2,4,6-Tribromoaniline via Direct Bromination

This experiment demonstrates the high reactivity of the aniline ring towards electrophilic substitution.

Materials:

-

Aniline (C₆H₅NH₂)

-

Bromine water (Br₂ in H₂O) or Bromine in glacial acetic acid

-

Beaker (250 mL)

-

Stirring rod

-

Buchner funnel and filter paper

Procedure:

-

Dissolve a small amount of aniline (approx. 0.5 mL) in 50 mL of a suitable solvent (e.g., dilute acetic acid or water) in a 250 mL beaker.

-

While stirring at room temperature, add bromine water dropwise to the aniline solution.

-

Continue adding bromine water until the characteristic reddish-brown color of bromine persists.

-

A dense, white precipitate of 2,4,6-tribromoaniline will form immediately upon the addition of bromine water.[1]

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate thoroughly with cold water to remove any unreacted starting materials and hydrobromic acid.

-

Dry the product. The melting point of pure 2,4,6-tribromoaniline is approximately 120°C.[1]

Protocol 2: Synthesis of p-Bromoaniline via Protection Strategy

This three-step synthesis illustrates the use of the acetyl group to protect the amine and control the regioselectivity of bromination.

Step A: Synthesis of Acetanilide (Protection)

-

In a flask, combine 5.0 mL of aniline with 7.5 mL of acetic anhydride and a small amount of zinc powder.

-

Gently heat the mixture under reflux for approximately 20 minutes.

-

Allow the reaction mixture to cool, then carefully pour it into 150 mL of an ice-water mixture.

-

Stir vigorously to induce crystallization of the acetanilide.

-

Collect the crude acetanilide crystals by vacuum filtration and wash with cold water.

Step B: Bromination of Acetanilide

-

Dissolve 5.4 g of the dried acetanilide in 40 mL of glacial acetic acid in an Erlenmeyer flask, cooling the solution in an ice bath.

-

Prepare a solution of 2.0 mL of bromine in 20 mL of glacial acetic acid.

-

Slowly, and with constant stirring, add the bromine solution dropwise to the cooled acetanilide solution.

-

After the addition is complete, pour the reaction mixture into 200 mL of an ice-water mixture.

-

Collect the precipitated p-bromoacetanilide by vacuum filtration and wash with cold water.

Step C: Hydrolysis of p-Bromoacetanilide (Deprotection)

-

Place 6.4 g of the p-bromoacetanilide in a round-bottomed flask with 20 mL of ethanol.

-

Add a solution of 6.0 g of potassium hydroxide in 10 mL of water.

-

Heat the mixture under reflux for 2 hours to hydrolyze the amide.

-

Cool the resulting solution and pour it into 60 mL of ice-cold water, stirring to precipitate the p-bromoaniline.

-

Collect the solid product by vacuum filtration, wash with ice-cold water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 3: General Synthesis of Haloanilines via the Sandmeyer Reaction

This protocol provides a general workflow for converting an aniline into a haloaniline using a diazonium salt intermediate.

Step A: Diazotization of Aniline

-

Dissolve the starting aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl for chloroanilines, HBr for bromoanilines; approx. 3 equivalents) at 0-5°C in an ice bath.

-

Prepare a solution of sodium nitrite (NaNO₂) (approx. 1.1 equivalents) in cold water.

-

Slowly add the cold NaNO₂ solution dropwise to the stirred aniline solution, maintaining the temperature below 5°C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

Step B: Halogen Substitution

-

In a separate beaker, dissolve the corresponding copper(I) halide (CuCl or CuBr; catalytic to stoichiometric amounts) in the corresponding concentrated acid (HCl or HBr).

-

Slowly and carefully add the cold diazonium salt solution from Step A to the copper(I) halide solution.

-

A vigorous evolution of nitrogen gas will occur. The reaction mixture is often gently warmed after the initial addition to ensure the reaction goes to completion.

-

The haloaniline product can then be isolated from the reaction mixture, typically by steam distillation followed by extraction and purification.

Visualization of Key Pathways and Workflows

Synthetic Workflow Diagram

Caption: Synthetic workflow for p-bromoaniline via amino group protection.

Toxicological Pathway: Aniline-Induced Methemoglobinemia

A primary toxicological concern with anilines is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport.

Caption: Signaling pathway of aniline-induced methemoglobinemia.

Logical Pathway: Carcinogenicity of p-Chloroaniline

Certain halogenated anilines, such as p-chloroaniline, are classified as probable carcinogens. The mechanism is believed to involve chronic tissue injury and genotoxicity.

Caption: Logical pathway for the carcinogenicity of p-chloroaniline.

Conclusion

The discovery and subsequent synthetic development of halogenated anilines represent a significant chapter in the history of organic chemistry. From their origins in the dye industry to their current indispensable role in drug discovery and materials science, their journey highlights the critical interplay between synthetic innovation and practical application. The ability to precisely modify the electronic and steric properties of the aniline ring through halogenation provides chemists with a powerful tool to tune molecular function. However, this utility is balanced by significant toxicological considerations, such as methemoglobinemia and carcinogenicity, which are directly linked to their metabolic pathways. A thorough understanding of the history, synthesis, quantitative properties, and biological effects of halogenated anilines is therefore essential for the modern researcher aiming to leverage these valuable scaffolds in the development of safe and effective new technologies.

References

- 1. fishersci.com [fishersci.com]

- 2. RTECS NUMBER-BY3850000-Chemical Toxicity Database [drugfuture.com]

- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 3-Chloroaniline | CAS#:108-42-9 | Chemsrc [chemsrc.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]

- 12. flinnsci.com [flinnsci.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. fishersci.com [fishersci.com]

- 15. hpc-standards.com [hpc-standards.com]

- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 3-Bromoaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 22. fishersci.com [fishersci.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. aksci.com [aksci.com]

- 25. fishersci.com [fishersci.com]

- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 27. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Note: A Detailed Protocol for the Catalytic Hydrogenation of Dichlorofluoronitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The catalytic hydrogenation of halogenated nitroaromatics is a cornerstone reaction in synthetic organic chemistry, providing a direct route to valuable haloaniline intermediates used in the production of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The primary challenge in the hydrogenation of substrates like dichlorofluoronitrobenzene is achieving high chemoselectivity for the reduction of the nitro group while preventing the undesired side reaction of dehalogenation (hydrodechlorination and hydrodefluorination).[3][4]

The choice of catalyst, solvent, and reaction conditions plays a critical role in maximizing the yield of the desired dichlorofluoroaniline while minimizing the formation of byproducts.[5] This document provides a comprehensive protocol for the selective catalytic hydrogenation of dichlorofluoronitrobenzene, primarily focusing on the use of palladium on carbon (Pd/C), a widely employed heterogeneous catalyst for this transformation.[4][6][7] Safety considerations are also highlighted, as nitroaromatic hydrogenations can be highly exothermic and involve unstable intermediates.[8]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol describes a general procedure for the reduction of a dichlorofluoronitrobenzene isomer to the corresponding aniline in a batch reactor. Optimization of specific parameters may be required depending on the substrate's specific isomer and the desired purity profile.

2.1. Materials and Equipment

-

Substrate: Dichlorofluoronitrobenzene (e.g., 3,4-dichloro-1-fluoro-2-nitrobenzene)

-

Catalyst: 5% or 10% Palladium on activated carbon (Pd/C). The catalyst should be handled carefully, as dry Pd/C can be pyrophoric.[9] It is often supplied as a 50% water-wet paste.

-

Solvent: Methanol, Ethanol, Tetrahydrofuran (THF), or Toluene.

-

Hydrogen Source: High-purity hydrogen gas cylinder with a regulator.

-

Reactor: A high-pressure hydrogenation vessel (autoclave) equipped with a magnetic or mechanical stirrer, gas inlet, pressure gauge, thermocouple, and rupture disc.

-

Filtration: Celite® or a similar filter aid, and a Buchner funnel or a membrane filter setup.

-

Standard laboratory glassware for workup and purification.

-

Inert Gas: Nitrogen or Argon for purging.

2.2. Safety Precautions

-

Pyrophoric Catalyst: Dry Palladium on carbon is pyrophoric and can ignite spontaneously in air. Handle in an inert atmosphere or as a wet paste.

-

Exothermic Reaction: The hydrogenation of nitro compounds is highly exothermic. The accumulation of hydroxylamine intermediates can lead to a dangerous, uncontrolled temperature increase.[8] Ensure adequate cooling and monitor the reaction temperature closely.

-

Flammable Materials: Hydrogen gas and many organic solvents are highly flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources, and use intrinsically safe equipment.

-

High Pressure: Use a properly rated and maintained pressure reactor. Do not exceed the maximum pressure rating of the vessel.

2.3. Step-by-Step Procedure

-

Reactor Preparation:

-

Ensure the hydrogenation vessel is clean and dry.

-

Add the dichlorofluoronitrobenzene (1.0 eq) and the chosen solvent (e.g., Methanol, 10-20 mL per gram of substrate) to the reactor.

-

Under a gentle stream of nitrogen or argon, carefully add the Pd/C catalyst (0.5-5 mol% Pd relative to the substrate). For a 5% Pd/C catalyst, this corresponds to 1-10 wt% of the substrate.

-

-

System Purge:

-

Seal the reactor securely.

-

Purge the system to remove air. Pressurize the reactor with nitrogen to ~50 psi, then vent carefully. Repeat this cycle 3-5 times.

-

Following the nitrogen purge, perform a similar purge cycle with hydrogen gas. Pressurize with H₂ to ~50 psi and vent. Repeat 2-3 times to ensure an inert atmosphere.

-

-

Reaction Execution:

-

After the final purge, pressurize the reactor with hydrogen to the desired pressure (e.g., 1-1.5 MPa or 150-220 psi).[10][11]

-

Begin vigorous stirring to ensure good suspension of the catalyst and efficient gas-liquid mass transfer.[12]

-

Heat the reaction mixture to the target temperature (e.g., 70-100 °C).[10][11]

-

Monitor the reaction progress by observing the hydrogen uptake from the reservoir and/or by periodic sampling and analysis (e.g., TLC, GC, or LC-MS). The reaction is typically complete when hydrogen consumption ceases.

-

-

Reaction Workup:

-

Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

-

Carefully vent the excess hydrogen pressure in the fume hood.

-

Purge the reactor with nitrogen gas 3-5 times to remove all residual hydrogen.

-

Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad may be pyrophoric upon drying. Do not allow the filter cake to dry in the air. Quench it immediately with water while still wet.

-

Rinse the reactor and the filter cake with a small amount of the reaction solvent.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude dichlorofluoroaniline can be purified by standard methods such as recrystallization, distillation under vacuum, or column chromatography to yield the final product.

-

Data Summary for Halogenated Nitroaromatic Hydrogenation

The following table summarizes conditions from various literature sources for the hydrogenation of related compounds, providing a basis for optimizing the reduction of dichlorofluoronitrobenzene.

| Substrate | Catalyst | Solvent | Temp (°C) | Pressure (MPa) | Additive | Selectivity/Yield | Reference |

| 3,4-Dichloronitrobenzene | Pd/C (pretreated with EDTA-2Na) | Ethanol | 110 | 1.0 | None | >99.6% Selectivity | [4] |

| 3,4-Dichloronitrobenzene | Raney-Ni | Methanol | 90 | 1.0 | Thianthrene (inhibitor) | >99% Selectivity | [10] |

| o-Nitrochlorobenzene | 0.8% Pd/C | Toluene | 65 | N/A | NaOH, NQO-N | >95% Yield (of DHB) | [13] |

| o-Nitrochlorobenzene | Pt/C | Toluene/Water | N/A | N/A | NaOH | High Activity (for DHB) | [14] |

| Fluoronitrobenzene | Pt on activated carbon | Ammonia Solution | N/A | N/A | Metal Promoter | High Yield | [15] |

| 2,5-Dichloronitrobenzene | Pd/C or Pt/C | None (Solvent-free) | 70-100 | 0.6-1.2 | Ammonia Water | High Yield | [11] |

*DHB: Dichlorohydrazobenzene, an intermediate formed under specific basic conditions.

Experimental Workflow

The following diagram illustrates the key steps in the catalytic hydrogenation process.

Caption: Workflow for the catalytic hydrogenation of dichlorofluoronitrobenzene.

Discussion of Key Parameters

-

Catalyst Selection: While Pd/C is common, Pt-based catalysts (e.g., Pt/C, Pt-V/C) can sometimes offer higher selectivity and resistance to dehalogenation, particularly for more challenging substrates.[3] Raney-Ni is a cost-effective alternative but may require inhibitors to achieve high selectivity.[10]

-

Solvent Effects: The choice of solvent can influence both reaction rate and selectivity. Alcohols like methanol and ethanol are common, but ethers like THF may also provide high rates.[3]

-

Use of Additives: In cases of significant dehalogenation, the addition of a catalyst inhibitor or "poison" can be beneficial. Compounds like pyridine, quinoline, or diphenylsulfide can selectively block the active sites responsible for C-X bond cleavage without completely halting nitro group reduction.[5][7] The use of a base, such as NaOH or ammonia, can also suppress dehalogenation and is sometimes employed.[11][14]

-

Process Conditions: Lowering the reaction temperature and hydrogen pressure generally favors higher selectivity by reducing the rate of dehalogenation relative to nitro reduction. However, this also leads to longer reaction times. An optimal balance must be found for each specific substrate.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 8. mt.com [mt.com]

- 9. youtube.com [youtube.com]

- 10. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]

- 11. CN103333075A - Production method of 2,5-dichloroaniline - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]

Application Notes and Protocols for Pd/C-Catalyzed Reductive Dechlorination

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting reductive dechlorination reactions using palladium on carbon (Pd/C) catalysts. Reductive dechlorination is a crucial transformation in organic synthesis, particularly in the pharmaceutical industry for the removal of chlorine atoms from intermediates and final products. Pd/C is a highly effective and versatile heterogeneous catalyst for this purpose, offering advantages such as high activity, selectivity, and ease of separation from the reaction mixture.[1]

Overview of Pd/C-Catalyzed Reductive Dechlorination

Reductive dechlorination involves the replacement of a chlorine atom in an organic molecule with a hydrogen atom. This reaction is a type of hydrodehalogenation. Palladium on carbon is a widely used catalyst for this transformation due to its efficiency in cleaving C-Cl bonds under various reaction conditions. The reaction typically proceeds via catalytic transfer hydrogenation or using molecular hydrogen.

Several hydrogen sources can be employed, including:

-

Hydrogen Gas (H₂): A common and efficient hydrogen source, often requiring specialized pressure equipment.

-

Formate Salts: Such as sodium formate (HCOONa) or ammonium formate (HCOONH₄), which serve as in-situ hydrogen donors and are often used under milder conditions.[2][3][4][5]

-

Boranes: Pinacol borane is an example of a hydride transfer agent that can be used.[6]

-

Magnesium Metal in Methanol: This system can achieve complete dechlorination at room temperature under a nitrogen atmosphere, avoiding the need for hydrogen gas.[7]

The choice of hydrogen donor, solvent, base, and reaction temperature can significantly influence the reaction's efficiency and selectivity.